molecular formula C22H33N3O6 B001167 Cilazapril monohydrate CAS No. 92077-78-6

Cilazapril monohydrate

Cat. No.: B001167
CAS No.: 92077-78-6
M. Wt: 435.5 g/mol
InChI Key: JQRZBPFGBRIWSN-YOTVLOEGSA-N
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Description

Cilazapril monohydrate is a compound belonging to the class of angiotensin-converting enzyme inhibitors. It is primarily used for the treatment of hypertension and congestive heart failure. This compound is a prodrug, which means it is metabolized in the body to produce its active form, cilazaprilat .

Mechanism of Action

Target of Action

Cilazapril primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .

Biochemical Pathways

By inhibiting the production of angiotensin II, Cilazapril indirectly affects several biochemical pathways. The primary pathway is the RAAS, where it reduces sodium and water reabsorption and decreases vasoconstriction . The combined effect of these actions results in a decrease in vascular resistance, and therefore, blood pressure .

Pharmacokinetics

Cilazapril is a prodrug that is hydrolyzed after absorption to its main metabolite, cilazaprilat . The pharmacokinetic properties of Cilazapril, such as its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability.

Result of Action

The molecular and cellular effects of Cilazapril’s action primarily involve the reduction of blood pressure. By inhibiting ACE, Cilazapril decreases sodium and water reabsorption and reduces vasoconstriction . These actions collectively result in a decrease in vascular resistance, leading to a reduction in blood pressure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cilazapril. For instance, the presence of moisture in the surrounding environment can affect the kinetic model of Cilazapril degradation in the solid state . Additionally, the ingestion of food immediately before the administration of Cilazapril can reduce the average peak plasma concentration of cilazaprilat by 29%, delay the peak by one hour, and reduce the bioavailability of cilazaprilat by 14% .

Biochemical Analysis

Biochemical Properties

Cilazapril is a prodrug which is hydrolyzed to the active angiotensin-converting enzyme (ACE) inhibitor cilazaprilat after absorption . Cilazapril causes an increase in plasma renin activity and a decrease in plasma angiotensin II and aldosterone concentrations . It interacts with ACE, inhibiting the conversion of angiotensin I to the vasoconstrictor angiotensin II .

Cellular Effects

Cilazapril inhibits the production of angiotensin II, leading to decreased sodium and water reabsorption (via aldosterone) and decreased vasoconstriction . The combined effect of this is a decrease in vascular resistance, and therefore, blood pressure . By doing so, it influences cell function by affecting cell signaling pathways related to fluid balance and blood pressure regulation .

Molecular Mechanism

Cilazapril is a potent, reversible angiotensin-converting enzyme (ACE) inhibitor . It competes with angiotensin I for binding at the angiotensin-converting enzyme, blocking the conversion of angiotensin I to angiotensin II . This leads to a decrease in sodium and water reabsorption and a decrease in vasoconstriction .

Temporal Effects in Laboratory Settings

In humans, the maximum degree of ACE inhibition exceeded 90%, even after low doses of cilazapril (1.25mg) and was apparent about 2 to 3 hours after administration . ACE activity remained below baseline values for up to 72 hours after a single dose . Despite the long terminal phase elimination half-life of 40 to 50 hours, drug accumulation did not usually occur over 2 weeks’ administration, although some accumulation was noted in patients with congestive heart failure .

Dosage Effects in Animal Models

In animal models, single doses of cilazapril elicited a significant reduction of blood pressure which lasted about 6 hours . The antihypertensive effect was maximal 3 to 7 days after starting daily treatment .

Metabolic Pathways

Cilazapril is a prodrug which is hydrolyzed to the active angiotensin-converting enzyme (ACE) inhibitor cilazaprilat after absorption . This process involves the interaction with enzymes responsible for the hydrolysis of the prodrug. The resulting cilazaprilat then interacts with ACE, leading to the inhibition of the conversion of angiotensin I to angiotensin II .

Transport and Distribution

Cilazapril is well absorbed following oral administration, rapidly converted to active metabolite, cilazaprilat . Cilazaprilat is eliminated unchanged by the kidneys (91%) . The distribution of cilazapril and its active metabolite within cells and tissues is influenced by these transport processes .

Subcellular Localization

The subcellular localization of Cilazapril and its active metabolite, cilazaprilat, is primarily extracellular due to their role in inhibiting the angiotensin-converting enzyme (ACE) located on the surface of cells, particularly endothelial cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cilazapril involves several steps, starting from the preparation of the key intermediate, (S,S)-6-t-butoxycarbonyl-hexahydro-1-pyridazinylcarbonyl-1,3-dioxo-2-isoindolebutyric acid . This intermediate is then subjected to further reactions to form cilazapril. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods

In industrial settings, cilazapril is produced using large-scale chemical synthesis methods. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity and stability of the final product . The industrial production methods are designed to optimize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Cilazapril monohydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving cilazapril include acids, bases, and organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major product formed from the deesterification of cilazapril is cilazaprilat, which is the biologically active form of the compound .

Scientific Research Applications

Cilazapril monohydrate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Cilazapril monohydrate is similar to other angiotensin-converting enzyme inhibitors such as enalapril, lisinopril, and ramipril. cilazapril has unique properties that distinguish it from these compounds:

Similar Compounds

  • Enalapril
  • Lisinopril
  • Ramipril

Properties

IUPAC Name

(4S,7S)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O5.H2O/c1-2-30-22(29)18(13-12-16-8-4-3-5-9-16)23-17-10-6-14-24-15-7-11-19(21(27)28)25(24)20(17)26;/h3-5,8-9,17-19,23H,2,6-7,10-15H2,1H3,(H,27,28);1H2/t17-,18-,19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRZBPFGBRIWSN-YOTVLOEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCCN3CCC[C@H](N3C2=O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

88768-40-5 (anhydrous)
Record name Cilazapril [USAN:INN:BAN:JAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00238846
Record name Cilazapril monohydrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92077-78-6
Record name Cilazapril monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92077-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cilazapril [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092077786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cilazapril monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S,7S)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid;hydrate
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Record name CILAZAPRIL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Cilazapril and what is its mechanism of action?

A1: Cilazapril is an orally administered, long-acting angiotensin-converting enzyme (ACE) inhibitor. [, , , , , ] It acts as a prodrug, being metabolized in the liver to its active metabolite, Cilazaprilat. [, , ] Cilazaprilat is a potent and specific inhibitor of ACE, with an IC50 of 1.9 nM in rabbit lung tissue. [] ACE is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, Cilazapril reduces the formation of angiotensin II, leading to vasodilation and a decrease in blood pressure. [, , , , ]

Q2: How does Cilazapril impact the renin-angiotensin-aldosterone system (RAAS)?

A2: Cilazapril, through its active metabolite Cilazaprilat, inhibits ACE, leading to a decrease in angiotensin II levels. [, ] This decrease in angiotensin II results in reduced aldosterone secretion and an increase in plasma renin activity. [, ] This overall modulation of the RAAS contributes to its antihypertensive effects.

Q3: Does Cilazapril affect regional blood flow?

A3: Yes, studies in spontaneously hypertensive rats (SHR) have shown that chronic Cilazapril treatment can induce general peripheral vasodilation, leading to decreased regional vascular resistance in most organs, except the heart. [] Interestingly, Cilazapril increased renal blood flow without affecting total cardiac output. []

Q4: Can Cilazapril impact cardiac hypertrophy?

A4: Studies in SHR suggest that chronic Cilazapril administration can prevent the development of cardiac hypertrophy. [] This effect is likely related to its blood pressure-lowering effect and potential preload- and afterload-reducing properties. []

Q5: Does Cilazapril influence the fibrinolytic system?

A5: Research indicates that Cilazapril may enhance fibrinolytic activity. [] This effect is thought to be linked to the drug's ability to stimulate the release of plasminogen activators from the vascular endothelium. []

Q6: What is the pharmacokinetic profile of Cilazapril?

A6: Cilazapril is rapidly absorbed after oral administration and is rapidly hydrolyzed to its active metabolite, Cilazaprilat, in the liver. [, , ] The peak plasma concentration of Cilazaprilat is reached around 1.7 hours after oral administration of Cilazapril. [] Cilazapril exhibits a biphasic elimination profile, with a terminal half-life of around 45 hours. [] This long half-life allows for once-daily dosing. [, , , , ]

Q7: Does age affect the pharmacokinetics of Cilazapril?

A7: Studies comparing elderly and young healthy volunteers found that while Cilazaprilat reaches higher peak plasma concentrations in the elderly, the overall age-related changes in Cilazaprilat pharmacokinetics and ACE inhibition are minimal. []

Q8: How does renal impairment affect Cilazapril's pharmacokinetics?

A8: Similar to other ACE inhibitors, renal impairment influences the pharmacokinetics of Cilazapril and Cilazaprilat, leading to increased plasma concentrations and prolonged half-lives, especially when creatinine clearance is below 15 mL/min. [] Dose adjustments are necessary for patients with renal impairment, particularly those on hemodialysis. [, ]

Q9: What are the clinical applications of Cilazapril?

A10: Cilazapril is clinically used for treating hypertension and congestive heart failure. [, , , , ] In hypertensive patients, Cilazapril effectively lowers blood pressure, both as monotherapy and in combination with hydrochlorothiazide. [, , , , , , ] In congestive heart failure, Cilazapril improves hemodynamic parameters and functional capacity. []

Q10: Does Cilazapril offer benefits beyond blood pressure reduction in hypertension?

A11: Research suggests that Cilazapril may provide additional benefits like improving aortic compliance and potentially reducing the risk of thromboembolic complications by enhancing fibrinolytic activity. [, ]

Q11: Are there any studies investigating the effect of Cilazapril on atherosclerotic progression?

A12: Yes, a study on patients with coronary artery disease and carotid artery plaque showed that long-term Cilazapril treatment significantly improved endothelial function and reduced carotid intima-media thickness, suggesting a potential beneficial effect on atherosclerotic progression. []

Q12: What is the safety profile of Cilazapril?

A14: Cilazapril has been shown to be generally well-tolerated in clinical trials. [, , , , ] The most common adverse effects reported include dizziness, cough, dyspnea, fatigue, angina pectoris, and headache. []

Q13: What is the relationship between Cilazapril's structure and its activity?

A15: While the provided research does not delve deeply into specific structure-activity relationships for Cilazapril, it does highlight that its conversion to the active diacid metabolite, Cilazaprilat, is crucial for its ACE inhibitory activity. [, ] This emphasizes the importance of the ester prodrug design for Cilazapril's pharmacokinetic and pharmacodynamic profile.

Q14: Are there any studies on developing transdermal delivery systems for Cilazapril?

A16: Research exploring the transdermal delivery of Cilazapril involved designing and synthesizing various ester-based prodrugs with improved physicochemical properties for skin permeation. [] These prodrugs were formulated into transdermal therapeutic systems (TTS) and showed promising results in terms of stability, formulate-ability, and skin permeability compared to oral Cilazapril formulations, highlighting the potential for developing transdermal Cilazapril therapies. []

Q15: What analytical techniques are commonly used to measure Cilazapril and Cilazaprilat concentrations?

A17: Radioenzymatic methods have been widely employed to measure plasma Cilazaprilat concentrations and assess plasma ACE activity. [, , , , ] High-performance liquid chromatography (HPLC) methods coupled with ultraviolet detection (UV) have also been developed and validated for the simultaneous determination of Cilazapril and Cilazaprilat in human plasma. [] These methods offer sensitive and specific quantification of the drug and its active metabolite for pharmacokinetic and bioequivalence studies.

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